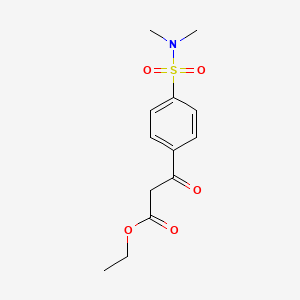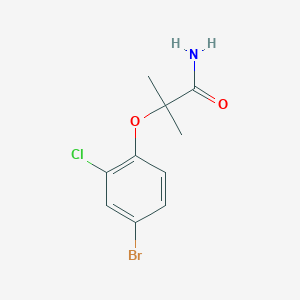
(3,3-Difluorocyclopentyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Difluorocyclopentyl)hydrazine is a chemical compound with the molecular formula C5H10F2N2 and a molecular weight of 136.14 g/mol . This compound features a cyclopentyl ring substituted with two fluorine atoms at the 3-position and a hydrazine group. It is used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorocyclopentyl)hydrazine typically involves the reaction of cyclopentyl derivatives with fluorinating agents followed by hydrazine substitution. One common method includes the fluorination of cyclopentyl compounds using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The resulting difluorocyclopentyl intermediate is then reacted with hydrazine hydrate under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination and hydrazine substitution processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
(3,3-Difluorocyclopentyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of difluorocyclopentanone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield cyclopentylamines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions include difluorocyclopentanone derivatives, cyclopentylamines, and substituted cyclopentyl compounds .
科学的研究の応用
(3,3-Difluorocyclopentyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated heterocycles and other complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3,3-Difluorocyclopentyl)hydrazine involves its interaction with molecular targets through its hydrazine group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable tool in chemical biology and medicinal chemistry .
類似化合物との比較
Similar Compounds
- **(3,3-Difluorocyclopentyl)methylamine
- **(3,3-Difluorocyclopentyl)ethanol
- **(3,3-Difluorocyclopentyl)thiol
Uniqueness
(3,3-Difluorocyclopentyl)hydrazine is unique due to its hydrazine group, which imparts distinct reactivity compared to other difluorocyclopentyl derivatives. This makes it particularly useful in synthetic chemistry and as a precursor for various functionalized compounds .
特性
分子式 |
C5H10F2N2 |
|---|---|
分子量 |
136.14 g/mol |
IUPAC名 |
(3,3-difluorocyclopentyl)hydrazine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)2-1-4(3-5)9-8/h4,9H,1-3,8H2 |
InChIキー |
CSTFGSZSLDAZGF-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC1NN)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13013691.png)
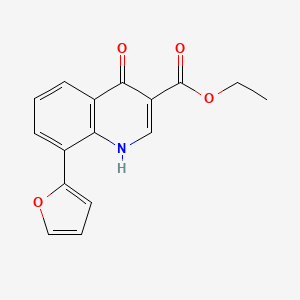
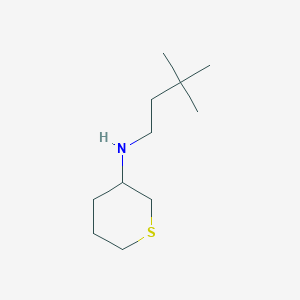

![(R)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B13013709.png)
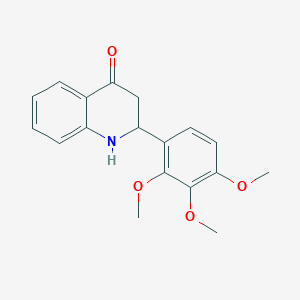
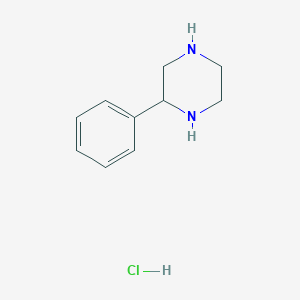

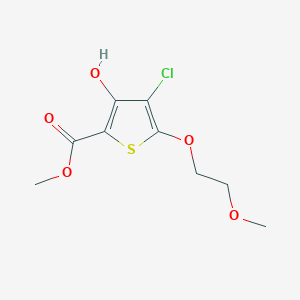

![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid](/img/structure/B13013757.png)
